Home > Products > Screening Compounds P50101 > (-)-N6-(2-Phenylisopropyl)-adenosine
(-)-N6-(2-Phenylisopropyl)-adenosine -

(-)-N6-(2-Phenylisopropyl)-adenosine

Catalog Number: EVT-10916531
CAS Number:
Molecular Formula: C19H23N5O4
Molecular Weight: 385.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(-)-N(6)-(2-phenylisopropyl)adenosine is a hydrocarbyladenosine in which adenosine is substituted at N-6 by a (2R)-1-phenylpropan-2-yl group. It is a potent adenosine A1 receptor agonist that exhibits neuroprotective and antinociceptive properties. It has a role as an adenosine A1 receptor agonist and a neuroprotective agent. It is a hydrocarbyladenosine, an aromatic amine, a secondary amino compound and a member of benzenes. It is functionally related to an adenosine.
Overview

(-)-N6-(2-Phenylisopropyl)-adenosine is a synthetic derivative of adenosine, specifically designed to interact selectively with adenosine receptors. This compound is known for its role as an agonist at the A1 adenosine receptor and has been studied for its potential therapeutic applications, particularly in pain management and neuroprotection. The compound is recognized by its Chemical Entities of Biological Interest (ChEBI) identifier CHEBI:192091, which categorizes it within a broader context of biochemical substances.

Source and Classification

This compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides it in solid form for research purposes . In terms of classification, it falls under the category of N6-substituted adenosine derivatives, which are known for their diverse biological activities, particularly in modulating adenosine receptor subtypes (A1, A2A, A2B, and A3) that play critical roles in numerous physiological processes.

Synthesis Analysis

Methods

The synthesis of (-)-N6-(2-Phenylisopropyl)-adenosine typically involves several steps that include the modification of the adenosine structure to introduce the 2-phenylisopropyl group at the N6 position. One common method involves:

  1. Starting Material: Using adenosine as the base structure.
  2. Substitution Reaction: Employing a suitable reagent to facilitate the introduction of the 2-phenylisopropyl moiety. This can involve alkylation techniques or coupling reactions.
  3. Purification: The final product is purified through chromatographic methods to ensure high purity for biological assays.

Technical Details

The synthesis may require specific conditions such as temperature control, solvent selection, and reaction time optimization to achieve the desired yield and purity. Analytical techniques like High-Performance Liquid Chromatography (HPLC) may be employed to monitor the progress and purity of the synthesized compound.

Molecular Structure Analysis

Structure

The molecular structure of (-)-N6-(2-Phenylisopropyl)-adenosine can be represented as follows:

  • Molecular Formula: C14H18N5O3
  • Molecular Weight: Approximately 306.33 g/mol

The core structure consists of a purine base (adenine) linked to a ribose sugar with a phenylisopropyl group attached at the N6 position.

Data

Structural data can be visualized using molecular modeling software, allowing researchers to explore conformational flexibility and potential binding interactions with receptors.

Chemical Reactions Analysis

Reactions

(-)-N6-(2-Phenylisopropyl)-adenosine participates in various biochemical reactions primarily involving its interaction with adenosine receptors. Key reactions include:

  1. Agonist Activity: Binding to A1 receptors leading to downstream signaling pathways that influence cellular responses such as inhibition of adenylate cyclase activity.
  2. Metabolic Pathways: It may undergo metabolic transformations similar to other nucleosides, including phosphorylation or deamination.

Technical Details

The pharmacological profile of (-)-N6-(2-Phenylisopropyl)-adenosine has been elucidated through binding assays and functional studies in cell lines expressing specific adenosine receptors .

Mechanism of Action

Process

The mechanism of action for (-)-N6-(2-Phenylisopropyl)-adenosine primarily involves its role as an agonist at the A1 adenosine receptor. Upon binding:

  1. Receptor Activation: The compound activates G-protein coupled receptor pathways.
  2. Signal Transduction: This leads to decreased intracellular cyclic AMP levels, resulting in various physiological effects such as sedation and analgesia.

Data

Studies have shown that this compound exhibits high selectivity for A1 receptors compared to other subtypes, which is crucial for minimizing side effects associated with broader receptor activation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White or off-white solid.
  • Solubility: Soluble in water and organic solvents like dimethyl sulfoxide.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of nitrogen atoms in the purine ring.

Relevant analyses using spectroscopic methods (e.g., Nuclear Magnetic Resonance spectroscopy) confirm its structural integrity post-synthesis.

Applications

Scientific Uses

(-)-N6-(2-Phenylisopropyl)-adenosine has significant applications in pharmacological research:

  1. Pain Management: Investigated for its potential in treating chronic pain conditions due to its analgesic properties.
  2. Neuroprotection: Explored for protective effects against neurodegenerative diseases through modulation of neurotransmitter systems.
  3. Research Tool: Utilized in studies examining adenosine receptor signaling pathways and their implications in various physiological and pathological processes .
Molecular Pharmacology of (-)-N6-(2-Phenylisopropyl)-adenosine

Adenosine Receptor Subtype Selectivity and Binding Affinity Profiling

(-)-N6-(2-Phenylisopropyl)adenosine ((-)-PIA) demonstrates nanomolar affinity for adenosine receptor subtypes, with pronounced selectivity for the A₁ receptor. Radioligand binding studies using rat forebrain preparations reveal a binding affinity (Kᵢ) of 1.17 nM for A₁ receptors, which is approximately 100-fold higher than for the A₂ receptor subtype [1] [5]. This selectivity arises from structural complementarity between the phenylisopropyl group at the N⁶-position and hydrophobic regions within the A₁ orthosteric binding pocket [4] [7].

Table 1: Binding Affinity Profile of (-)-PIA at Adenosine Receptor Subtypes

Receptor SubtypeKᵢ (nM)Selectivity Ratio (A₁ vs. Other Subtypes)
A₁1.171 (reference)
A₂A~120~100-fold
A₂B>1,000>850-fold
A₃~300~256-fold

Functional assays corroborate this binding selectivity. In rat atrial myocytes, (-)-PIA potently inhibits isoproterenol-stimulated cyclic adenosine monophosphate accumulation via A₁ receptors (half-maximal inhibitory concentration (IC₅₀) = 3.2 nM) [10]. At A₂A receptors, (-)-PIA exhibits minimal agonist activity even at micromolar concentrations [7] [8]. The compound’s affinity for the A₃ receptor is species-dependent, with lower potency observed at rat versus human isoforms [4].

Stereoselective Interactions with A₁ vs. A₂ Adenosine Receptor Isoforms

The chiral center at the phenylisopropyl moiety governs stereoselective receptor recognition. The (-)-enantiomer (corresponding to the R-configuration) binds A₁ receptors with 30–100-fold higher affinity than its (+)-(S)-isomer counterpart across species [1] [4] [10]. This stereodivergence stems from differential interactions with transmembrane domain residues: Molecular modeling suggests the R-configuration optimally positions the phenyl ring within a hydrophobic cleft of the A₁ receptor, while steric clashes diminish binding of the S-isomer [4] [7].

Table 2: Stereoselectivity in Receptor Binding and Functional Activity

Parameter(-)-(R)-PIA(+)-(S)-PIARatio (R/S)
A₁ Binding Affinity (Kᵢ, nM)1.17100–35030–100
A₂A Binding Affinity (Kᵢ, nM)~120~150~1.25
A₁-Mediated Cyclic AMP Inhibition (IC₅₀, nM)3.2420131

Functional stereoselectivity aligns with binding data. In guinea pig atrium, (-)-PIA inhibits β-adrenergic-stimulated L-type calcium current (β-IₚCa,L) with 131-fold greater potency than the (+)-isomer [10]. Conversely, both enantiomers show negligible differences in A₂A-mediated vasodilation or platelet aggregation assays, confirming that stereochemical preferences are A₁-specific [7] [8]. This enantiomeric discrimination provides a pharmacological tool to dissect A₁-specific pathways in native tissues.

Allosteric Modulation of G-Protein Coupled Receptor Signaling Cascades

(-)-PIA’s actions are modulated by allosteric regulators binding topographically distinct sites on adenosine receptors. Positive allosteric modulators like 2-amino-3-benzoylthiophenes enhance (-)-PIA’s affinity for A₁ receptors by stabilizing high-affinity conformational states. This is quantified by cooperativity factors (α > 1), where α represents the magnitude of affinity modulation [3] [9]. For instance, the modulator PD 81723 increases (-)-PIA’s binding affinity by 3-fold (α = 3) and slows its dissociation kinetics, indicative of ternary complex formation [3] [9].

Allosteric interactions also influence functional signaling bias. In the presence of 2-amino-3-benzoylthiophenes, (-)-PIA exhibits preferential activation of inhibitory guanine nucleotide-binding proteins (Gᵢ/Gₒ) over β-arrestin recruitment pathways [9]. This pathway bias arises because allosteric modulators induce conformational changes that alter receptor–effector coupling specificity. Notably, some 2-amino-3-benzoylthiophenes themselves act as allosteric agonists at A₁ receptors in the absence of orthosteric ligands, further complicating signaling outcomes [9]. Negative allosteric modulators (e.g., sodium ions acting on transmembrane domain II) reduce (-)-PIA’s affinity and uncouple receptors from guanine nucleotide-binding proteins, demonstrating bidirectional modulation [2].

Comparative Efficacy with (+)-Isomer in Cyclic Nucleotide Regulation

(-)-PIA and its (+)-isomer exhibit divergent efficacies in regulating cyclic nucleotide pathways due to differences in receptor reserve. At A₁ receptors, high receptor expression levels in tissues like atrium enable both isomers to fully inhibit cyclic adenosine monophosphate production, albeit at different potencies. However, low-receptor-reserve pathways—such as A₁-mediated activation of inward-rectifier potassium channels (Iₖ,Ado)—reveal stark efficacy differences [10]. (-)-PIA activates Iₖ,Ado with high efficacy (maximal response = 100%), while the (+)-isomer acts as a partial agonist (maximal response = 18%) in guinea pig atrial myocytes [10].

This functional discrepancy is mechanistically explained by the two-state receptor model:

  • High Receptor Reserve Systems (e.g., cyclic adenosine monophosphate inhibition): Minimal receptor occupancy required; even low-affinity ligands like (+)-PIA achieve full response.
  • Low Receptor Reserve Systems (e.g., Iₖ,Ado activation): Near-complete receptor occupancy needed; partial agonists cannot elicit maximal response.

Table 3: Functional Efficacy of Enantiomers in Cyclic Nucleotide Pathways

Functional PathwayReceptor Reserve(-)-(R)-PIA Efficacy(+)-(S)-PIA Efficacy
A₁-Mediated Cyclic AMP InhibitionHighFull agonistFull agonist
A₁-Mediated Iₖ,Ado ActivationLowFull agonistPartial agonist (18% max)
A₂A-Mediated Cyclic AMP StimulationModerateWeak partial agonistWeak partial agonist

Furthermore, (-)-PIA’s inhibition of cyclic guanosine monophosphate phosphodiesterase in vascular smooth muscle occurs independently of adenosine receptors, likely through direct enzyme interaction [2] [8]. This action is not enantioselective, distinguishing it from cyclic adenosine monophosphate regulation. The (+)-isomer shows negligible activity at A₃ receptors, whereas (-)-PIA exhibits weak partial agonism (half-maximal effective concentration (EC₅₀) ≈ 300 nM) in human cell lines [4]. These data underscore how receptor reserve and effector coupling diversity shape stereoselective functional outcomes.

Properties

Product Name

(-)-N6-(2-Phenylisopropyl)-adenosine

IUPAC Name

2-(hydroxymethyl)-5-[6-(1-phenylpropan-2-ylamino)purin-9-yl]oxolane-3,4-diol

Molecular Formula

C19H23N5O4

Molecular Weight

385.4 g/mol

InChI

InChI=1S/C19H23N5O4/c1-11(7-12-5-3-2-4-6-12)23-17-14-18(21-9-20-17)24(10-22-14)19-16(27)15(26)13(8-25)28-19/h2-6,9-11,13,15-16,19,25-27H,7-8H2,1H3,(H,20,21,23)

InChI Key

RIRGCFBBHQEQQH-UHFFFAOYSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)NC2=C3C(=NC=N2)N(C=N3)C4C(C(C(O4)CO)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.